molecular formula C10H17N5O3 B15295993 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride

カタログ番号: B15295993
分子量: 255.27 g/mol
InChIキー: QGEWRWNPVHWFQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride is a synthetic compound featuring a butanoic acid backbone linked to a tetrazole ring substituted with a morpholin-4-ylmethyl group. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability, while the morpholine group improves solubility.

特性

分子式

C10H17N5O3

分子量

255.27 g/mol

IUPAC名

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanoic acid

InChI

InChI=1S/C10H17N5O3/c16-10(17)2-1-3-15-9(11-12-13-15)8-14-4-6-18-7-5-14/h1-8H2,(H,16,17)

InChIキー

QGEWRWNPVHWFQF-UHFFFAOYSA-N

正規SMILES

C1COCCN1CC2=NN=NN2CCCC(=O)O

製品の起源

United States

準備方法

The synthesis of 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride involves several steps. Typically, the process begins with the preparation of the tetrazole ring, followed by the introduction of the morpholin-4-ylmethyl group. The final step involves the formation of the butanoic acid moiety and its conversion to the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

作用機序

The mechanism of action of 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure is distinct from pharmacopeial analogs like Bendamustine Hydrochloride and its related compounds (Table 1). Key differences include:

  • Heterocyclic Core : The target compound uses a tetrazole ring, whereas Bendamustine derivatives feature benzimidazole or imidazo-benzothiazine cores.
  • Substituents: The morpholin-4-ylmethyl group contrasts with Bendamustine’s bis(2-hydroxyethyl)amino or chloroethyl substituents.
Table 1. Comparative Analysis of Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride C₁₀H₁₆ClN₅O₃* 310.72 (calculated) Tetrazole, morpholinylmethyl Discontinued; unknown activity
Bendamustine Hydrochloride C₁₆H₂₃N₃O₄·HCl 357.84 Benzimidazole, bis(2-hydroxyethyl) Alkylating agent (chemotherapy)
Bendamustine Related Compound C C₁₄H₁₈ClN₃O₂ 295.77 Benzimidazole, chloroethyl Alkylating potential
Bendamustine Related Compound G C₁₆H₂₀ClN₃O₂S 353.86 Imidazo-benzothiazine, chloroethyl Unknown

*Calculated molecular formula based on structural analysis.

Pharmacological and Functional Differences

  • However, its discontinuation implies inadequate performance in early-stage studies.
  • Bendamustine Hydrochloride : A clinically approved alkylating agent, its benzimidazole core facilitates DNA cross-linking, while bis(2-hydroxyethyl) groups enhance water solubility .

Research Findings and Implications

  • However, the target compound’s discontinuation suggests insufficient efficacy or toxicity in vivo.
  • Comparative Toxicity: Bendamustine’s related compounds with chloroethyl groups (e.g., Compound C) show higher alkylating activity but are associated with genotoxicity, a trade-off absent in the morpholine-tetrazole system.

生物活性

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride, with the CAS number 1185295-22-0, is a compound with significant potential in medicinal chemistry. Its molecular formula is C₁₀H₁₈ClN₅O₃, and it has a molar mass of approximately 291.74 g/mol. This compound features a tetrazole ring, which is known for its biological activity and versatility in drug design.

Antimicrobial Properties

Recent studies have indicated that compounds containing tetrazole moieties exhibit promising antimicrobial activities. For instance, research on similar tetrazole derivatives has shown effectiveness against various strains of bacteria, including Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship (SAR) analyses suggest that modifications to the tetrazole ring can enhance antimicrobial efficacy.

Antitumor Activity

The biological activity of tetrazole derivatives often extends to anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating that 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride may also possess antitumor properties. In particular, SAR studies have highlighted the significance of specific substituents on the tetrazole ring that can influence cytotoxicity .

Neuropharmacological Effects

Tetrazole derivatives are also being explored for their neuropharmacological effects. The presence of morpholine in the structure may contribute to its ability to cross the blood-brain barrier, potentially making it useful for treating neurological disorders. Compounds with similar morpholine substitutions have shown anticonvulsant properties in animal models .

Study 1: Antimicrobial Evaluation

In a comparative study of various tetrazole compounds, 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride was evaluated for its activity against resistant strains of bacteria. Results indicated that this compound exhibited significant inhibition zones against MRSA and vancomycin-resistant Enterococcus, suggesting its potential as a therapeutic agent in combating antibiotic resistance .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using several cancer cell lines, including breast and prostate cancer models. The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. This positions it as a candidate for further development in cancer therapy .

Research Findings Summary Table

Property Value
Molecular FormulaC₁₀H₁₈ClN₅O₃
Molar Mass291.74 g/mol
Antimicrobial ActivityEffective against S. aureus, E. faecalis
CytotoxicityIC50 values comparable to standard drugs
Neuropharmacological EffectsPotential anticonvulsant properties

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Tetrazole ring formation : Cyclization of nitriles or amines with azides under controlled pH and temperature .
  • Morpholine coupling : Alkylation or nucleophilic substitution to attach the morpholine moiety to the tetrazole core .
  • Acidification : Conversion to the hydrochloride salt using HCl in anhydrous solvents .
    • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol vs. acetonitrile) to improve yield . Use NMR to confirm intermediate structures and avoid side products .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • NMR :

  • 1H NMR : Peaks at δ 3.5–4.0 ppm confirm the morpholine methylene group; δ 8.5–9.0 ppm indicates tetrazole protons .
  • 13C NMR : Carbon signals near 45–50 ppm verify the morpholine ring, while 150–160 ppm corresponds to tetrazole carbons .
    • IR : Stretching frequencies at 2500–2700 cm⁻¹ (N-H of hydrochloride salt) and 1650–1750 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

Q. What are the primary solubility and stability considerations for this compound in aqueous vs. organic media?

  • Solubility : Hydrochloride salt enhances water solubility; however, the tetrazole-morpholine moiety may require polar aprotic solvents (e.g., DMSO) for dissolution .
  • Stability : Avoid prolonged exposure to light or moisture. Store at –20°C in inert atmospheres to prevent decomposition of the tetrazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response standardization : Normalize activity data using reference agonists/antagonists (e.g., angiotensin II analogs for tetrazole-based targets) .
  • Mechanistic validation : Combine cell-based assays (e.g., HEK293 cells for receptor binding) with enzyme kinetics (e.g., fluorometric assays) to confirm target engagement .
  • Statistical rigor : Apply ANOVA or multivariate regression to account for inter-assay variability .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining its bioactivity?

  • Structural modifications :

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis regenerating the active form .
  • PEGylation : Attach polyethylene glycol to the morpholine group to enhance half-life in plasma .
    • In vitro testing : Use Caco-2 cell monolayers to assess permeability and liver microsomes to predict metabolic stability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., angiotensin AT1 receptor for tetrazole derivatives) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., morpholine’s electron-donating effects) with binding affinity to prioritize synthetic targets .

Q. What advanced analytical methods address discrepancies in purity or crystallinity?

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization (ESI) for low-abundance byproducts .
  • X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure (e.g., compare with morpholine-tetrazole analogs in the Cambridge Structural Database) .

Experimental Design & Data Analysis

Q. How should researchers design dose-escalation studies to minimize toxicity risks?

  • Preclinical framework :

  • In vitro toxicity : Test mitochondrial membrane potential (JC-1 assay) and caspase-3 activation in HepG2 cells .
  • In vivo models : Use staggered dosing in rodents (e.g., 1–100 mg/kg) with endpoints like renal function (creatinine clearance) .
    • Statistical design : Apply the up-and-down procedure (OECD Guideline 425) for acute toxicity thresholds .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Standardization :

  • Reagent purity : Use ≥99% azide precursors and anhydrous solvents (validated by Karl Fischer titration) .
  • Reaction monitoring : Implement inline FTIR or Raman spectroscopy for real-time tracking of tetrazole formation .
    • Inter-lab validation : Share synthetic protocols via platforms like Zenodo, with collaborative round-robin testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。